molecular formula C17H16N2S B11188884 4-Methyl-2-[(2-phenylethyl)sulfanyl]quinazoline

4-Methyl-2-[(2-phenylethyl)sulfanyl]quinazoline

Cat. No.: B11188884
M. Wt: 280.4 g/mol
InChI Key: OWXLDAATULKEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[(2-phenylethyl)sulfanyl]quinazoline is a synthetic quinazoline derivative of significant interest in medicinal chemistry and oncology research. Quinazoline-based scaffolds are extensively investigated for their potent and diverse biological activities, with a prominent focus on their potential as anticancer agents . These compounds often function by targeting critical cellular signaling pathways; for instance, many quinazoline derivatives are known to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a well-validated target in cancers like lung and breast cancer . Other established mechanisms of action for this compound class include the inhibition of tubulin polymerization, leading to cell cycle arrest, and the induction of apoptosis in malignant cells . The specific 2-[(2-phenylethyl)sulfanyl] substitution pattern on the quinazoline core is a structure of interest, as modifications at the 2-position are frequently explored in Structure-Activity Relationship (SAR) studies to optimize potency and selectivity . This compound is provided exclusively for use in non-clinical laboratory research, such as in vitro cell-based assays and in vivo animal model studies to further elucidate its pharmacological profile. It is intended for use by qualified researchers only. This compound is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

4-methyl-2-(2-phenylethylsulfanyl)quinazoline

InChI

InChI=1S/C17H16N2S/c1-13-15-9-5-6-10-16(15)19-17(18-13)20-12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3

InChI Key

OWXLDAATULKEOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)SCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Two-Step Synthesis from 2-Aminobenzonitrile Derivatives

A foundational method involves cyclocondensation of 2-amino-4-methylbenzonitrile with thiourea derivatives. The process proceeds via:

  • Formation of the quinazoline core : Reacting 2-amino-4-methylbenzonitrile with carbon disulfide in the presence of potassium hydroxide, yielding 2-mercapto-4-methylquinazoline.

  • S-Alkylation : Treating the thiol intermediate with 2-phenylethyl bromide in ethanol under reflux, using triethylamine as a base to facilitate nucleophilic substitution (Fig. 1).

Reaction Conditions :

  • Step 1 : 2-amino-4-methylbenzonitrile (1.0 eq), CS₂ (1.2 eq), KOH (2.0 eq), ethanol, 70°C, 6 h.

  • Step 2 : 2-mercapto-4-methylquinazoline (1.0 eq), 2-phenylethyl bromide (1.1 eq), Et₃N (1.5 eq), ethanol, reflux, 12 h.

Yield : 58–65% over two steps.

Thiolation-Alkylation Strategies

Direct S-Alkylation of Preformed Thiols

This route prioritizes modularity by decoupling quinazoline core synthesis from sulfanyl group introduction:

  • Synthesis of 2-mercapto-4-methylquinazoline : Achieved via hydrazinolysis of 4-methylquinazolin-2(1H)-thione, followed by acid-catalyzed cyclization.

  • Alkylation with 2-phenylethyl halides : Optimized using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the thiolate ion (Table 1).

Table 1. Alkylation Optimization

HalideSolventBaseTemp (°C)Yield (%)
2-Phenylethyl BrDMFK₂CO₃8072
2-Phenylethyl ClEtOHEt₃NReflux65
2-Phenylethyl ITHFDBU6068

Key Insight : K₂CO₃ in DMF maximizes yield by stabilizing the transition state through polar interactions.

Transition Metal-Catalyzed C–S Bond Formation

Palladium-Catalyzed Coupling

Recent advances employ Pd(OAc)₂/Xantphos systems to couple 2-chloro-4-methylquinazoline with 2-phenylethylthiol:

  • Reaction Setup : 2-chloro-4-methylquinazoline (1.0 eq), 2-phenylethylthiol (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq), toluene, 110°C, 24 h.

  • Mechanism : Oxidative addition of Pd⁰ to the C–Cl bond, followed by thiolate coordination and reductive elimination.

Yield : 78–82%, with >99% regioselectivity.

Iron-Mediated Radical Pathways

FeCl₃·6H₂O catalyzes radical-based coupling under aerobic conditions:

  • Substrates : 4-methylquinazoline-2-thiol and 2-phenylethyl iodide.

  • Conditions : FeCl₃·6H₂O (10 mol%), TBHP (tert-butyl hydroperoxide, 2.0 eq), DCE, 70°C, 12 h.

  • Outcome : 70% yield, minimal di-alkylation byproducts.

Multi-Step Synthesis from Quinazolinone Precursors

Thionation of Quinazolinones

Quinazolinones serve as versatile intermediates:

  • Synthesis of 4-methylquinazolin-2(1H)-one : Condensation of anthranilic acid derivatives with acetamide.

  • Thionation : Treatment with Lawesson’s reagent (2.0 eq) in THF at reflux, converting the ketone to a thione.

  • Alkylation : As described in Section 3.1.

Advantage : High purity (>95%) of intermediates.

Comparative Analysis of Methods

Table 2. Method Efficiency

MethodStepsYield (%)Purity (%)Scalability
Cyclocondensation258–6590Moderate
Thiolation-Alkylation265–7295High
Pd-Catalyzed178–8298Low
Fe-Mediated17093Moderate

Trade-offs : Transition metal methods offer higher yields but require specialized ligands and stringent anhydrous conditions. Classical routes remain preferred for large-scale synthesis due to lower cost .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives are recognized for their potential as anticancer agents. The compound 4-Methyl-2-[(2-phenylethyl)sulfanyl]quinazoline has been studied for its effects against various cancer cell lines:

  • Mechanism of Action : Quinazoline derivatives often act as inhibitors of tyrosine kinase receptors, which are implicated in the proliferation of cancer cells. This mechanism is crucial in targeting cancers such as breast, ovarian, and prostate cancer .
  • In Vitro Studies : Research indicates that compounds similar to this compound exhibit significant cytotoxicity against human cancer cell lines like MCF7 (breast cancer) and A549 (lung cancer). For instance, compounds with structural similarities demonstrated IC50 values ranging from 10.58 to 31.85 μM against these cell lines .
CompoundCell LineIC50 (μM)
Compound AMCF710.58
Compound BHepG218.79
Compound CA54929.46

Anti-inflammatory Properties

The anti-inflammatory potential of quinazoline derivatives is another area of interest:

  • Research Findings : Studies have shown that certain quinazoline derivatives possess anti-inflammatory activity by inhibiting various inflammatory mediators. For example, compounds with a similar structure to this compound have been tested and found to exhibit significant inhibition of edema in animal models .
CompoundInhibition (%)
Compound D36.3%
Compound E16.3%

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, quinazoline derivatives also display antimicrobial properties:

  • Broad Spectrum Activity : Compounds derived from quinazoline have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. Some studies report significant antimicrobial activity against strains such as Mycobacterium smegmatis and Candida albicans .
PathogenActivity Level
Mycobacterium smegmatisSignificant
Candida albicansModerate

Case Studies and Clinical Implications

Several case studies highlight the efficacy of quinazoline derivatives in clinical settings:

  • Breast Cancer Treatment : In a study involving a series of synthesized quinazoline derivatives, compounds were shown to effectively inhibit the growth of MCF7 cells, suggesting potential for development into therapeutic agents for breast cancer .
  • Rheumatoid Arthritis : Some derivatives have been explored for their application in treating inflammatory conditions such as rheumatoid arthritis, demonstrating promising results in preclinical models .
  • Antimicrobial Research : The synthesis and evaluation of various quinazoline-based compounds have led to the identification of new antimicrobial agents that could be developed into drugs for treating infections resistant to current therapies .

Comparison with Similar Compounds

Structural and Functional Analogues in the Quinazoline Family

Table 1: IC₅₀ Values of Selected Quinazoline Derivatives

Compound Substituent Position/Type IC₅₀ (µM) Efficacy (%) Notes
Thieno[2,3-d]pyrimidine 4c - 4.96 - Baseline compound
Quinazoline 9b 4-Fluoro (para) 0.67 81.5 Highest potency in series
Quinazoline 9e 4-Chloro (para) 2.18 - Moderate activity
Quinazoline 9f 4-Methyl (para) 1.22 - Enhanced potency vs. thieno[2,3-d]pyrimidine
Quinazoline 9g 4-Chlorophenylethyl Inactive - Longer linker reduces activity
  • Key Observations: Para-Substituents: Electron-withdrawing groups (e.g., 4-F, 4-Cl) and electron-donating groups (e.g., 4-Me) at the para position enhance potency. For example, 9b (4-F) exhibits an IC₅₀ of 0.67 µM, outperforming the thienopyrimidine analogue (IC₅₀ = 4.96 µM) . Chain Length: A phenylethyl group (as in 4-Methyl-2-[(2-phenylethyl)sulfanyl]quinazoline) balances steric bulk and lipophilicity, whereas longer chains (e.g., 4-chlorophenylethyl in 9g) abolish activity . Methyl Addition: Introducing a methyl group to the phenylethylamine (e.g., 9i vs. 9f) reduces potency (IC₅₀: 1.22 µM → 1.88 µM), indicating steric hindrance may disrupt target binding .
Crystallographic and Stacking Interactions

The planar geometry of 4-methylthio-2-phenylquinazoline derivatives facilitates π–π stacking interactions between quinazoline and phenyl rings, with centroid–centroid distances of 3.5287–3.8601 Å . Such interactions may stabilize ligand-receptor binding in biological systems.

Comparison with Non-Quinazoline Analogues

2-(2-Phenylethyl)chromones

These compounds, found in agarwood, share a phenylethyl moiety but lack the quinazoline core. Their antimicrobial activity is influenced by methoxy/hydroxy substituents and CH₂-CH₂ bond cleavage patterns during MS fragmentation . However, their biological targets differ from quinazolines, limiting direct comparability.

Isothiocyanates

Aromatic isothiocyanates (e.g., benzyl isothiocyanate) exhibit potent antibacterial activity due to shorter carbon chains and thiol groups . While this compound lacks a thiol group, its sulfanyl linkage may confer similar membrane-disruptive properties, albeit through distinct mechanisms.

Biological Activity

4-Methyl-2-[(2-phenylethyl)sulfanyl]quinazoline is a heterocyclic compound with notable potential in medicinal chemistry due to its diverse biological activities. This compound features a quinazoline core, characterized by a methyl group at the 4-position and a sulfanyl group attached to a phenylethyl moiety at the 2-position. The unique structural attributes contribute to its pharmacological properties, making it a candidate for further research and development.

Chemical Structure and Properties

  • Chemical Formula : C16_{16}H18_{18}N2_{2}S
  • Molecular Weight : 280.39 g/mol
  • Structural Features :
    • Quinazoline ring system
    • Sulfanyl group capable of nucleophilic substitutions
    • Methyl group enhancing lipophilicity

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including lung and colon cancers.

CompoundCell LineIC50_{50} (µM)Reference
Compound 9HT-29 (Colon)100 - 400
Compound 6A549 (Lung)0.009

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown broad-spectrum activity against various microorganisms, with minimum inhibitory concentration (MIC) values indicating substantial effectiveness.

MicroorganismMIC (µg/mL)Reference
E. coli5
S. aureus10

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Binding : Preliminary studies suggest binding affinity to various receptors, which could modulate cellular signaling pathways.

Case Studies and Research Findings

  • In Vitro Studies : A series of quinazoline derivatives were synthesized and tested against human cancer cell lines. Notably, compounds with structural similarities showed promising cytotoxic effects, leading to further investigation into their mechanism of action and potential therapeutic applications .
  • In Vivo Efficacy : In animal models, certain derivatives demonstrated significant tumor growth inhibition, reinforcing the potential of quinazoline compounds in cancer therapy .
  • Hybridization Approaches : Recent studies have focused on molecular hybridization techniques to create novel compounds combining quinazoline structures with other pharmacologically active moieties. These hybrids exhibited enhanced biological activities, suggesting that structural modifications could lead to improved efficacy .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-Methyl-2-[(2-phenylethyl)sulfanyl]quinazoline, and what yields are typically achieved?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2-mercapto-3-(2-phenylethyl)quinazolin-4(3H)-one with 2-(2-chloroethyl)isoindole-1,3-dione in acetonitrile using anhydrous K₂CO₃ as a base achieves an 89% yield after recrystallization . Alternatively, lithiation of 2-methyl-4-(methylsulfanyl)quinazoline with n-butyllithium at −78°C in THF, followed by benzaldehyde addition, yields 83% . Key variables include solvent choice (polar aprotic solvents enhance reactivity) and reaction time (12–24 hours for completion).

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodology :

  • X-ray crystallography : Resolves bond lengths (e.g., C–S bond: ~1.81 Å) and dihedral angles (e.g., 71.61° between quinazoline and phenyl groups) .
  • NMR spectroscopy : Distinct signals for methyl groups (δ ~2.5 ppm for SCH₃) and aromatic protons (δ 7.2–8.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 455.52 for C₂₆H₂₁N₃O₃S) .

Q. What is the role of sulfur-based substituents in modulating the compound’s reactivity?

  • Methodology : The (2-phenylethyl)sulfanyl group enhances electrophilicity at the quinazoline C2 position, facilitating nucleophilic attacks. This substituent also stabilizes the crystal lattice via C–H···O and π–π interactions, as observed in packing diagrams .

Advanced Research Questions

Q. How can contradictions in reported antimicrobial activity data for this compound be resolved?

  • Methodology :

  • Comparative SAR analysis : Evaluate substituent effects. For instance, electron-withdrawing groups (e.g., –NO₂) on the phenyl ring may enhance antifungal activity, while electron-donating groups (e.g., –OCH₃) improve antibacterial potency .
  • Standardized assays : Discrepancies often arise from variations in MIC testing (e.g., broth microdilution vs. agar diffusion). Replicate studies under controlled conditions (pH, inoculum size) are critical .

Q. What strategies optimize crystallographic refinement for non-planar quinazoline derivatives?

  • Methodology :

  • SHELXL refinement : Use TWIN/BASF commands to handle twinning (common in triclinic systems, space group P1) .
  • Riding models for H atoms : Apply constraints for methyl and hydroxyl groups (Uiso(H) = 1.5×Ueq(O)) to improve R-factor convergence (<0.05) .

Q. How do intermolecular interactions influence the compound’s bioavailability?

  • Methodology :

  • Hirshfeld surface analysis : Quantify C–H···O (23% contribution) and π–π stacking (15% contribution) interactions .
  • Solubility testing : The compound’s low aqueous solubility (log P ~3.5) correlates with hydrophobic packing in the crystal lattice. Co-crystallization with cyclodextrins improves dissolution rates .

Q. What synthetic modifications enhance anti-proliferative activity while minimizing toxicity?

  • Methodology :

  • Triazole-sulfonamide hybridization : Introduce 1,2,4-triazole moieties at the quinazoline C4 position to target topoisomerase II. In vitro assays (MTT) show IC₅₀ values <10 µM against HeLa cells .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound with E3 ligase ligands (e.g., thalidomide) to degrade oncogenic proteins .

Key Challenges and Recommendations

  • Data Reproducibility : Standardize bioassay protocols to resolve activity discrepancies .
  • Crystallographic Artifacts : Use high-resolution synchrotron data (λ = 0.7 Å) to minimize twinning errors .
  • Toxicity Mitigation : Pair in silico ADMET predictions (e.g., SwissADME) with in vivo models to optimize therapeutic indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.